molecular formula C19H24O6 B128630 Bisphenol F bis(2,3-dihydroxypropyl) ether CAS No. 72406-26-9

Bisphenol F bis(2,3-dihydroxypropyl) ether

Cat. No.: B128630
CAS No.: 72406-26-9
M. Wt: 348.4 g/mol
InChI Key: VGJRHUPDMVWBFM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is a derivative of bisphenol f diglycidyl ether (bfdge), which suggests that it may interact with similar biological targets .

Mode of Action

As a derivative of BFDGE, it may share similar interactions with its targets .

Result of Action

As a derivative of BFDGE, it may have similar effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Bisphenol F bis(2,3-dihydroxypropyl) ether. For instance, it is produced when the internal coating of a food storage can, containing BFDGE, comes into contact with aqueous and acidic foodstuffs . This suggests that the compound’s action can be influenced by the acidity and water content of its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bisphenol F bis(2,3-dihydroxypropyl) ether is synthesized through the hydrolysis of bisphenol F-diglycidyl ether (BFDGE). The reaction involves the interaction of BFDGE with aqueous and acidic foodstuffs, leading to the formation of the hydrolyzed product .

Industrial Production Methods

The industrial production of bis[4-(2,3-dihydroxypropoxy)phenyl]methane typically involves large-scale hydrolysis reactions under controlled conditions to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

Bisphenol F bis(2,3-dihydroxypropyl) ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated products, while reduction can produce alcohol derivatives .

Scientific Research Applications

Bisphenol F bis(2,3-dihydroxypropyl) ether has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • Bisphenol A bis(2,3-dihydroxypropyl) ether
  • Bisphenol F bis(3-chloro-2-hydroxypropyl) ether
  • Bisphenol A diglycidyl ether

Uniqueness

Bisphenol F bis(2,3-dihydroxypropyl) ether is unique due to its specific hydrolyzed structure, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields, including analytical chemistry and industrial production .

Properties

IUPAC Name

3-[4-[[4-(2,3-dihydroxypropoxy)phenyl]methyl]phenoxy]propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O6/c20-10-16(22)12-24-18-5-1-14(2-6-18)9-15-3-7-19(8-4-15)25-13-17(23)11-21/h1-8,16-17,20-23H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJRHUPDMVWBFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)OCC(CO)O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80398013
Record name 3,3'-[Methylenebis(4,1-phenyleneoxy)]di(1,2-propanediol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80398013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72406-26-9
Record name 3,3'-[Methylenebis(4,1-phenyleneoxy)]di(1,2-propanediol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80398013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The study mentions Bisphenol F bis(2,3-dihydroxypropyl) ether is less cytotoxic than its parent compound, BFDGE. What might explain this difference in toxicity?

A1: The study suggests that the reduced cytotoxicity of this compound compared to BFDGE could be attributed to the structural changes introduced by hydroxylation. [] The addition of hydroxyl groups (-OH) to the molecule might alter its reactivity, binding affinity to cellular targets, and metabolic pathways, ultimately leading to lower toxicity. Further research is needed to understand the precise mechanisms underlying this difference.

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